molecular formula C9H7N5O4 B3043246 5-(4-Nitrophenyl)-2H-tetrazole-2-acetic acid CAS No. 81595-06-4

5-(4-Nitrophenyl)-2H-tetrazole-2-acetic acid

Cat. No.: B3043246
CAS No.: 81595-06-4
M. Wt: 249.18 g/mol
InChI Key: PUGVGINCJMNNBG-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)-2H-tetrazole-2-acetic acid: is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. The presence of the nitrophenyl group and the tetrazole ring in this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Nitrophenyl)-2H-tetrazole-2-acetic acid typically involves the following steps:

    Nitration of Phenylacetic Acid: The starting material, phenylacetic acid, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position, yielding 4-nitrophenylacetic acid.

    Formation of Tetrazole Ring: The 4-nitrophenylacetic acid is then reacted with sodium azide in the presence of a suitable catalyst, such as copper sulfate, to form the tetrazole ring. This step involves a cyclization reaction where the azide group reacts with the carboxylic acid group to form the tetrazole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 5-(4-Nitrophenyl)-2H-tetrazole-2-acetic acid can undergo reduction reactions to form the corresponding amino derivative.

    Reduction: The tetrazole ring can participate in reduction reactions, leading to the formation of various reduced tetrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.

Major Products Formed:

    Reduction of Nitro Group: 5-(4-Aminophenyl)-2H-tetrazole-2-acetic acid.

    Substitution Reactions: Various substituted tetrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: 5-(4-Nitrophenyl)-2H-tetrazole-2-acetic acid is used as a ligand in coordination chemistry and catalysis.

    Material Science: It is used in the synthesis of novel materials with unique properties.

Biology:

    Enzyme Inhibition: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes.

    Antimicrobial Activity: It has shown promising antimicrobial activity against various bacterial and fungal strains.

Medicine:

    Drug Development: The compound is explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.

Industry:

    Agriculture: It is used in the development of agrochemicals, including herbicides and pesticides.

    Polymer Industry: The compound is used in the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Nitrophenyl)-2H-tetrazole-2-acetic acid involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity. This is particularly relevant in the inhibition of proteases.

    Signal Transduction: It can interfere with signal transduction pathways, leading to altered cellular responses.

    DNA Interaction: The compound can intercalate into DNA, affecting DNA replication and transcription processes.

Comparison with Similar Compounds

    5-Phenyl-2H-tetrazole-2-acetic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-(4-Methylphenyl)-2H-tetrazole-2-acetic acid: Contains a methyl group instead of a nitro group, leading to different chemical and biological properties.

    5-(4-Chlorophenyl)-2H-tetrazole-2-acetic acid:

Uniqueness:

  • The presence of the nitro group in 5-(4-Nitrophenyl)-2H-tetrazole-2-acetic acid makes it more reactive in reduction and substitution reactions compared to its analogs.
  • The compound’s unique structure allows it to interact with a wide range of biological targets, making it a versatile molecule for various applications.

Properties

IUPAC Name

2-[5-(4-nitrophenyl)tetrazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5O4/c15-8(16)5-13-11-9(10-12-13)6-1-3-7(4-2-6)14(17)18/h1-4H,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGVGINCJMNNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(N=N2)CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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